Ethosuximide - 77-67-8

Ethosuximide

Catalog Number: EVT-267857
CAS Number: 77-67-8
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethosuximide, chemically named 2-ethyl-2-methylsuccinimide, is a cyclic imide belonging to the class of succinimides. [] It is primarily recognized for its application in scientific research as a pharmacological tool due to its selective inhibition of T-type calcium channels. [] This selective inhibition makes ethosuximide valuable for studying the physiological roles of T-type calcium channels in various biological processes, including neuronal excitability, neurotransmission, and cell signaling. []

Future Directions
  • Development of novel therapeutic applications: Further research on ethosuximide's interaction with T-type calcium channels could lead to the development of novel therapeutic applications for neurological disorders like Parkinson's disease and pain management. [, , ]

  • Exploration of its role in stem cell therapy: Ethosuximide's potential in influencing stem cell differentiation warrants further investigation for its application in regenerative medicine, particularly for neurological disorders. []

  • Understanding the long-term effects of ethosuximide: More research is needed to understand the long-term effects of ethosuximide exposure, particularly its impact on cognitive function and behavior. [, ]

  • Developing new drug delivery systems: Exploring innovative drug delivery systems, like the sugar-free ethosuximide granules, [] could improve patient compliance and treatment outcomes.

Trimethadione

    Succinimide

    • Relevance: Ethosuximide is a 2-ethyl-2-methyl derivative of succinimide. Similar to trimethadione, succinimide also did not display toxicity in Caenorhabditis elegans after UV exposure, unlike ethosuximide. []

    2-(1-Hydroxyethyl)-2-methylsuccinimide

    • Relevance: This compound is a product of ethosuximide metabolism, indicating the metabolic pathway of ethosuximide involves hydroxylation. The stereoselective metabolism of ethosuximide leads to the preferential excretion of one diastereoisomer over the other. []

    2-Ethyl-3-hydroxy-2-methylsuccinimide

      α‐Adimethyl‐β‐methyl succinimide

      • Relevance: This compound has been utilized as an internal standard in gas chromatography methods developed for the quantification of ethosuximide in serum. [] The structural similarity between the two compounds allows for their efficient separation and detection using gas chromatography.

      Valproic Acid

      • Relevance: Valproic acid is often compared to ethosuximide in terms of efficacy and tolerability for treating absence seizures, especially in children. Clinical trials suggest both drugs show comparable efficacy in controlling seizures, with ethosuximide potentially having a more favorable neurocognitive side-effect profile than valproic acid. [, , ] Valproic acid's broader spectrum of action, effective against both absence and generalized tonic-clonic seizures, makes it preferable when both seizure types coexist, unlike ethosuximide. [, ]
      Source and Classification

      Ethosuximide was first introduced in the 1960s and is commercially available under various brand names. It is classified under the following categories:

      • Chemical Class: Succinimides
      • Therapeutic Class: Anticonvulsants
      • Mechanism of Action: T-type voltage-sensitive calcium channel blocker
      Synthesis Analysis

      The synthesis of ethosuximide involves several steps, primarily utilizing methylethylketone and cyanoacetic ester through a Knoevenagel condensation reaction. The detailed synthesis process includes:

      1. Condensation Reaction: Methylethylketone is condensed with cyanoacetic ester under basic conditions to form an intermediate compound.
      2. Hydrolysis and Decarboxylation: The resulting dinitrile undergoes acidic hydrolysis followed by decarboxylation to yield 2-methyl-2-ethylsuccinic acid.
      3. Formation of Ethosuximide: This acid reacts with ammonia to form a diazonium salt, which subsequently undergoes heterocyclization to produce ethosuximide.
      Molecular Structure Analysis

      Ethosuximide has the following molecular characteristics:

      • Molecular Formula: C₇H₁₁N O₂
      • Molecular Weight: 141.17 g/mol
      • Structural Representation: Ethosuximide features a pyrrolidine ring with two carbonyl groups, contributing to its pharmacological activity.
      Chemical Reactions Analysis

      Ethosuximide can participate in various chemical reactions, particularly those involving electrophilic aromatic substitution due to its electron-rich structure. The primary reactions include:

      1. N-Methylation: Modifying the nitrogen atom can alter its anticonvulsant activity.
      2. Hydrolysis: Under acidic or basic conditions, ethosuximide can be hydrolyzed to yield various byproducts.
      3. Deuteration: Recent advancements have focused on synthesizing deuterated ethosuximide for pharmacokinetic studies, enhancing its isotopic abundance and purity for research applications .
      Mechanism of Action

      Ethosuximide's mechanism involves selective inhibition of T-type voltage-sensitive calcium channels located in thalamic neurons. This inhibition reduces the influx of calcium ions during neuronal firing, leading to decreased excitability and stabilization of neuronal membranes. The specific actions include:

      • Modulation of neurotransmitter release
      • Reduction of abnormal electrical activity associated with seizures
      • Inhibition of repetitive neuronal firing patterns critical for seizure propagation .
      Physical and Chemical Properties Analysis

      Ethosuximide exhibits distinct physical and chemical properties:

      • Appearance: White to off-white crystalline powder or waxy solid.
      • Melting Point: Approximately 64.5 °C.
      • Solubility: Freely soluble in water, making it suitable for various formulations including oral and parenteral routes.
      • Stability: Stable under normal conditions but sensitive to light and moisture.

      These properties facilitate its formulation into various dosage forms for therapeutic use.

      Applications

      Ethosuximide is primarily utilized in clinical settings for:

      • Treatment of Absence Seizures: It is particularly effective in managing absence seizures in children and adults.
      • Research Applications: The compound is also studied for its pharmacokinetic properties and potential new formulations, such as ethosuximide-loaded polymeric scaffolds for sustained drug release .
      Historical Development & Evolution of Ethosuximide as an Anticonvulsant Agent

      Emergence of Succinimide Derivatives in Mid-20th Century Epilepsy Research

      The development of ethosuximide emerged from the urgent need to address the toxicity limitations of early absence seizure treatments. In the 1940s–1950s, oxazolidinedione derivatives like trimethadione were the primary anti-absence therapies but carried severe risks of hematological toxicity and teratogenicity [1] [10]. This therapeutic gap catalyzed research into structurally distinct succinimide derivatives, with chemists systematically modifying the core five-membered ring structure to optimize efficacy and safety profiles. Among the first synthesized compounds were phensuximide (1951), methsuximide (1953), and finally ethosuximide (1955) [5].

      Table 1: Evolution of Succinimide Derivatives for Absence Seizures

      CompoundYear IntroducedKey Structural FeaturesClinical Limitations
      Phensuximide1951Phenyl-substituted succinimideLow efficacy against typical absence seizures
      Methsuximide1953N-methylated succinimideMetabolic toxicity (severe drowsiness, hepatotoxicity)
      Ethosuximide19552-ethyl-2-methyl succinimideOptimized CNS penetration with reduced off-target effects

      Preclinical screening using the pentylenetetrazol (PTZ) seizure model in mice revealed ethosuximide's superior efficacy-toxicity ratio. Unlike its predecessors, ethosuximide demonstrated near-complete suppression of PTZ-induced seizures at non-sedating doses [1] [10]. Crucially, its minimal protein binding (<10%) and near-complete oral bioavailability enabled predictable pharmacokinetics – properties that positioned it as the optimal succinimide for clinical translation [7] [10]. By 1958, ethosuximide entered clinical use in Europe, followed by U.S. adoption in 1960, establishing the first viable alternative to oxazolidinediones [5].

      Mechanistic Paradigm Shifts: From Non-Specific CNS Depression to Targeted Ion Channel Modulation

      Initial hypotheses attributed ethosuximide's efficacy to non-specific CNS depression, paralleling mechanisms proposed for phenobarbital and bromides. Early studies noted reduced neuronal excitability in cortical slices, but lacked molecular precision [1] [10]. The pivotal shift emerged in the 1980s–1990s when voltage-clamp studies in thalamocortical neurons revealed ethosuximide's selective blockade of low-threshold T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) at therapeutically relevant concentrations (40–100 μg/mL) [2] [10].

      This ion channel targeting proved physiologically critical:

      • T-type currents generate thalamic rhythmicity underlying 3–4 Hz spike-wave discharges in absence epilepsy [2] [9]
      • Ethosuximide reduces burst firing in nucleus reticularis thalami neurons by hyperpolarizing shift of steady-state inactivation (ΔV~5–10 mV) without altering activation kinetics [2] [6]
      • Selectivity profiling confirmed minimal effects on Na⁺/K⁺-ATPase, GABAergic transmission, or high-voltage-activated calcium channels at therapeutic doses [10]

      The mechanistic evolution was further refined by the oscillatory network hypothesis, which positioned ethosuximide as a specific disruptor of thalamocortical resonance. By dampening T-channel-mediated burst firing in thalamic relay neurons, ethosuximide desynchronizes corticothalamic circuits without globally suppressing excitability – explaining its absence-specific efficacy and reduced cognitive side effects versus broad-spectrum anticonvulsants [2] [6] [9].

      Regulatory Milestones: FDA Approval Trajectory (1960–Present)

      Ethosuximide's regulatory journey reflects evolving standards in antiepileptic drug evaluation:

      Table 2: Key FDA Regulatory Milestones for Ethosuximide

      YearRegulatory ActionSignificance
      1960Initial NDA approval (Parke-Davis)First succinimide approved for "petit mal" seizures based on open-label clinical series
      1963Formal indication for absence seizuresEstablished as first-line after superiority trials vs. trimethadione
      1990Suspension formulation approvalAddressed pediatric dosing precision needs
      2000ANDA approval for generics (e.g., Watson Labs)Post-patent accessibility expansion
      2010ILAE guideline inclusion as "Level A" evidenceValidation by Glauser et al. study confirming superior efficacy vs. lamotrigine
      2017EMA pediatric investigation plan updateRefined developmental risk monitoring

      The landmark 2010 multicenter randomized trial (n=453 children with absence epilepsy) cemented ethosuximide's first-line status by demonstrating significantly higher freedom-from-failure rates (53%) versus valproic acid (58%) and lamotrigine (29%) after 16 weeks. Crucially, ethosuximide showed superior cognitive tolerability to valproate in attentional measures [7] [8]. Modern prescribing guidelines now restrict ethosuximide to pure absence syndromes due to established inefficacy against generalized tonic-clonic seizures – a refinement from initial broad "petit mal" indications [7] [10].

      Properties

      CAS Number

      77-67-8

      Product Name

      Ethosuximide

      IUPAC Name

      3-ethyl-3-methylpyrrolidine-2,5-dione

      Molecular Formula

      C7H11NO2

      Molecular Weight

      141.17 g/mol

      InChI

      InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)

      InChI Key

      HAPOVYFOVVWLRS-UHFFFAOYSA-N

      SMILES

      CCC1(CC(=O)NC1=O)C

      Solubility

      Freely soluble in water
      VERY SLIGHTLY SOL IN SOLVENT HEXANE
      1.01e+02 g/L

      Synonyms

      Emeside
      Ethosuccimid
      Ethosuximide
      Ethylmethylsuccimide
      Ethymal
      Etosuximida Faes
      Faes, Etosuximida
      Petnidan
      Pyknolepsinum
      Suksilep
      Suxilep
      Zarontin

      Canonical SMILES

      CCC1(CC(=O)NC1=O)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.